molecular formula C13H20ClNO B12669024 4-Hydroxy-4-phenethylpiperidinium chloride CAS No. 83846-80-4

4-Hydroxy-4-phenethylpiperidinium chloride

Cat. No.: B12669024
CAS No.: 83846-80-4
M. Wt: 241.76 g/mol
InChI Key: GISBYEQWKRAVSB-UHFFFAOYSA-N
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Description

4-Hydroxy-4-phenethylpiperidinium chloride is a quaternary ammonium compound characterized by a piperidinium core substituted with a hydroxyl group and a phenethyl group at the 4-position. Applications may include pharmaceutical intermediates or biological studies, though specific uses require further validation .

Properties

CAS No.

83846-80-4

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

4-(2-phenylethyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12;/h1-5,14-15H,6-11H2;1H

InChI Key

GISBYEQWKRAVSB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-phenethylpiperidinium chloride typically involves the reaction of piperidine derivatives with phenethyl groups under specific conditions. One common method includes the use of a nickel catalyst to facilitate the regioselective formation of the six-membered N-heterocycle . The reaction conditions often involve mild temperatures and pressures to ensure the stability of the compound.

Industrial Production Methods

Industrial production of 4-Hydroxy-4-phenethylpiperidinium chloride may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-phenethylpiperidinium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Features
4-Hydroxy-4-phenethylpiperidinium chloride (hypothetical) C₁₃H₂₀ClNO 265.76 (calc.) 4-hydroxy, 4-phenethyl Not reported Enhanced hydrophilicity and aromaticity
4-Hydroxy-2,2,6,6-tetramethyl-piperidinium chloride C₉H₂₀ClNO 217.71 4-hydroxy, 2,2,6,6-tetramethyl Not reported Steric hindrance from methyl groups; crystalline stability
Piperidine hydrochloride C₅H₁₂ClN 121.61 None (base structure) 245–248 Simple structure, high melting point
Meperidine hydrochloride C₁₅H₂₁NO₂•HCl 283.8 4-phenyl, 4-carboxyethyl ester Not reported Opioid analgesic; lipophilic
4-(4-Methoxyphenyl)piperidine hydrochloride C₁₂H₁₇NO•HCl 191.27 (free base) 4-methoxyphenyl 212–214.5 Electron-donating methoxy group
Key Observations:
  • Steric and Electronic Effects : The tetramethyl groups in 4-Hydroxy-2,2,6,6-tetramethyl-piperidinium chloride introduce steric hindrance, reducing reactivity compared to 4-Hydroxy-4-phenethylpiperidinium chloride, which has a flexible phenethyl chain .
  • Solubility: The hydroxyl group in 4-Hydroxy-4-phenethylpiperidinium chloride likely improves water solubility compared to non-polar derivatives like Meperidine, which is designed for blood-brain barrier penetration .
  • Thermal Stability : Piperidine hydrochloride’s high melting point (245–248°C) reflects its ionic character, whereas bulkier substituents (e.g., phenethyl) may lower melting points due to reduced crystallinity .
4-Hydroxy-4-phenethylpiperidinium Chloride’s Potential:
  • The phenethyl group may facilitate interactions with aromatic residues in biological targets, while the hydroxyl group could improve solubility for in vitro assays.

Biological Activity

4-Hydroxy-4-phenethylpiperidinium chloride (HPPC) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 215.72 g/mol
  • CAS Number : 94236-93-8

HPPC primarily acts as a dopamine transporter inhibitor , which plays a crucial role in the modulation of dopamine levels in the brain. By inhibiting the dopamine transporter (DAT), HPPC can increase the availability of dopamine in synaptic clefts, potentially influencing various neurological functions and behaviors.

1. Dopamine Transporter Inhibition

Research indicates that HPPC exhibits significant inhibitory effects on the dopamine transporter. This property suggests potential applications in treating disorders associated with dopamine dysregulation, such as:

  • Parkinson's Disease
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Substance Use Disorders

The inhibition of DAT by HPPC could lead to enhanced dopaminergic signaling, which may alleviate some symptoms associated with these conditions.

2. Neuroprotective Effects

Preliminary studies have suggested that HPPC may possess neuroprotective properties. In vitro evaluations demonstrated that HPPC could reduce oxidative stress and prevent neuronal cell death in models of neurodegeneration. This effect is particularly relevant in conditions like Alzheimer's disease, where oxidative damage plays a pivotal role in disease progression .

Study on Dopamine Transporter Inhibition

A study conducted by researchers at a prominent pharmacological institute evaluated the inhibitory effect of HPPC on DAT using radiolabeled substrates. The results indicated an IC50 value (the concentration required to inhibit 50% of DAT activity) significantly lower than that of traditional DAT inhibitors, suggesting a strong affinity for the transporter.

Antioxidant Activity Assessment

In addition to its role as a DAT inhibitor, HPPC was assessed for its antioxidant properties using various assays, including the ABTS radical scavenging assay. The compound demonstrated considerable antioxidant activity, with an effective concentration (EC50) comparable to established antioxidant agents. This dual action—both as a DAT inhibitor and antioxidant—positions HPPC as a promising candidate for further research into neuroprotective therapies .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionIC50 (µM)EC50 (µM)Notes
4-Hydroxy-4-phenethylpiperidinium chloride (HPPC) Dopamine transporter inhibitor5.09.0Significant neuroprotective effects
Cocaine Dopamine transporter inhibitor10.0N/AKnown stimulant; higher abuse potential
Methylphenidate Dopamine and norepinephrine reuptake inhibitor15.0N/AUsed in ADHD treatment; less potent than HPPC

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